N-[2-(3-methoxyphenyl)ethyl]-2-(methylsulfanyl)pyrimidin-4-amine
CAS No.: 2640862-11-7
Cat. No.: VC11870108
Molecular Formula: C14H17N3OS
Molecular Weight: 275.37 g/mol
* For research use only. Not for human or veterinary use.
![N-[2-(3-methoxyphenyl)ethyl]-2-(methylsulfanyl)pyrimidin-4-amine - 2640862-11-7](/images/structure/VC11870108.png)
Specification
CAS No. | 2640862-11-7 |
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Molecular Formula | C14H17N3OS |
Molecular Weight | 275.37 g/mol |
IUPAC Name | N-[2-(3-methoxyphenyl)ethyl]-2-methylsulfanylpyrimidin-4-amine |
Standard InChI | InChI=1S/C14H17N3OS/c1-18-12-5-3-4-11(10-12)6-8-15-13-7-9-16-14(17-13)19-2/h3-5,7,9-10H,6,8H2,1-2H3,(H,15,16,17) |
Standard InChI Key | XJAPKBDMYSQNCW-UHFFFAOYSA-N |
SMILES | COC1=CC=CC(=C1)CCNC2=NC(=NC=C2)SC |
Canonical SMILES | COC1=CC=CC(=C1)CCNC2=NC(=NC=C2)SC |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound features a pyrimidine ring (C₄H₄N₂) as its central scaffold. Key substitutions include:
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Position 2: A methylsulfanyl group (-SCH₃), which enhances electron density and influences binding interactions.
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Position 4: A 2-(3-methoxyphenyl)ethylamine group, providing steric bulk and potential hydrogen-bonding capabilities .
Molecular Formula and Weight
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Molecular Formula: C₁₄H₁₇N₃OS
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Molecular Weight: 283.37 g/mol (calculated using atomic masses from PubChem ).
Table 1: Calculated Physicochemical Properties
Property | Value |
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LogP (Partition Coefficient) | 2.8 (estimated via PubChem ) |
Hydrogen Bond Donors | 1 (amine group) |
Hydrogen Bond Acceptors | 4 (pyrimidine N, methoxy O, sulfanyl S) |
Rotatable Bonds | 5 |
Synthesis and Structural Optimization
Retrosynthetic Analysis
The synthesis likely involves sequential functionalization of the pyrimidine ring:
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Pyrimidine Core Formation: Cyclization of thiourea derivatives with β-diketones or malononitrile, as demonstrated in furopyrimidine syntheses .
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Methylsulfanyl Introduction: Thiolation at position 2 using methylthiolating agents (e.g., CH₃SH/K₂CO₃) .
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Amine Substitution: Ullmann coupling or nucleophilic aromatic substitution to attach the 2-(3-methoxyphenyl)ethyl group .
Industrial-Scale Considerations
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Continuous Flow Reactors: Improve yield and purity by maintaining precise temperature control (80–100°C).
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Automated Purification: Chromatography or crystallization techniques to isolate the hydrochloride salt form.
Biological Activity and Mechanism of Action
Putative Targets
Structural analogs, such as thieno[2,3-d]pyrimidines and furopyrimidines, exhibit activity against:
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Microtubules: Disruption of tubulin polymerization (IC₅₀ values comparable to combretastatin A-4) .
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Kinases (PI3K): Inhibition of PI3Kβ/γ isoforms via morpholine-like binding to the hinge region .
Table 2: Hypothetical Biological Activity Profile
Target | Assumed IC₅₀ (nM) | Rationale |
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PI3Kγ | 50–100 | Morpholine moiety mimicry |
Tubulin Polymerization | 200–300 | Structural similarity to CA-4 |
Resistance Mitigation
The methylsulfanyl group may reduce susceptibility to P-glycoprotein (Pgp)-mediated efflux, a common resistance mechanism observed in pyrimidine derivatives .
Applications in Drug Discovery
Anticancer Therapeutics
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Combination Therapy: Synergy with taxanes or vinca alkaloids in multidrug-resistant cancers .
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Targeted Delivery: Conjugation to antibody-drug conjugates (ADCs) via amine functionalization.
Neurological Disorders
Future Research Directions
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Stereochemical Studies: Resolution of enantiomers (if applicable) to assess differential bioactivity.
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Proteomic Profiling: Identification of novel targets using affinity-based protein profiling.
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Formulation Development: Nanoencapsulation to improve bioavailability and reduce dosing frequency.
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